molecular formula C15H14N6OS B10945217 4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

Cat. No.: B10945217
M. Wt: 326.4 g/mol
InChI Key: YIGQHLYZJCGMMZ-RQZCQDPDSA-N
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Description

4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol is a complex organic compound that features a combination of pyridine, triazole, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Attachment of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reacts with the pyridine-triazole intermediate.

    Formation of the Hydrazinylidene Linkage: The hydrazinylidene linkage is formed through a condensation reaction between the triazole derivative and a hydrazine compound.

    Attachment of the Phenol Group: The phenol group is introduced via an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol can undergo various types of chemical reactions:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.

    Substitution: The pyridine and phenol groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine and phenol derivatives.

Scientific Research Applications

4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol can be compared with similar compounds such as:

    4-[(E)-(2-{5-[(pyridin-3-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol: Similar structure but with a different position of the pyridine group.

    4-[(E)-(2-{5-[(pyridin-4-ylmethyl)oxy]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol: Similar structure but with an oxygen atom instead of a sulfur atom.

Properties

Molecular Formula

C15H14N6OS

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-[[3-(pyridin-4-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H14N6OS/c22-13-3-1-11(2-4-13)9-17-19-14-18-15(21-20-14)23-10-12-5-7-16-8-6-12/h1-9,22H,10H2,(H2,18,19,20,21)/b17-9+

InChI Key

YIGQHLYZJCGMMZ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=NN2)SCC3=CC=NC=C3)O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC(=NN2)SCC3=CC=NC=C3)O

Origin of Product

United States

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